molecular formula C20H28ClNO4 B065510 Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate CAS No. 174605-91-5

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

Cat. No.: B065510
CAS No.: 174605-91-5
M. Wt: 381.9 g/mol
InChI Key: QTVIWIWJGWSTDC-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H28ClNO4 and a molecular weight of 381.89 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate typically involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by alkylation with 4-chlorobenzyl chloride. The final step involves esterification with ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl N-Boc-piperidine-4-carboxylate: Lacks the benzyl group, making it less hydrophobic.

    4-N-Boc-piperidine: A simpler structure without the ester and benzyl groups.

Uniqueness

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which provide a balance of hydrophobicity and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biological Activity

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorobenzyl moiety. Its molecular formula is C20H28ClNO4C_{20}H_{28}ClNO_4, with a molecular weight of approximately 373.89 g/mol. The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating further chemical modifications and enhancing its utility in organic synthesis.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Binding : Compounds with similar piperidine structures have been shown to interact with neurotransmitter receptors, specifically targeting dopaminergic and serotonergic systems, which may influence mood and cognitive functions.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to neurological disorders. For instance, studies suggest that piperidine derivatives can inhibit certain enzymes involved in neurotransmitter metabolism, potentially providing therapeutic effects in conditions such as depression or anxiety .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter Interaction Potential modulation of dopamine and serotonin receptors
Enzyme Inhibition Inhibition of enzymes related to neurotransmitter metabolism
Antimicrobial Activity Preliminary studies suggest potential antibacterial properties

Case Studies and Research Findings

  • Neuropharmacological Studies :
    A study explored the effects of various piperidine derivatives on neurotropic alphaviruses, indicating that modifications in the piperidine structure could enhance potency against viral infections affecting the central nervous system. This suggests that this compound may have similar protective effects against neuroinvasive viruses .
  • Antimicrobial Properties :
    Research has indicated that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. These findings highlight the potential for this compound to serve as a lead structure for developing new antibiotics, particularly in the context of rising antibiotic resistance .
  • Structure-Activity Relationship (SAR) Studies :
    SAR studies have identified key structural features that enhance biological activity, including the importance of the chlorobenzyl substitution for receptor binding affinity and selectivity. Modifications to the Boc group also influence the pharmacokinetic properties of these compounds, impacting their efficacy and safety profiles .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIWIWJGWSTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584850
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174605-91-5
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174605-91-5
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Synthesis routes and methods

Procedure details

A solution of ethyl-N-boc-isonipecotate (51.4 g, 0.2 mole) in tetrahydrofuran (1 L) at -78° C. was treated with a solution of lithium bis (trimethylsilyl)amide in tetrahydrofuran (220 mL of a 1M solution). The solution was stirred at -60° for 15 minutes at which time 4-chlorobenzyl chloride (33.8 g, 0.22 moles) was added and the reaction warmed to room temperature over 1.5 hours. The reaction was concentrated at reduced pressure to one quarter volume and then poured into saturated aqueous sodium bicarbonate (1 L) and extracted with ethyl acetate (2×800 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated at reduced pressure. The residue was chromatographed on silica gel with 30% ethyl acetate/hexane as eluent to give 61.3 g.
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